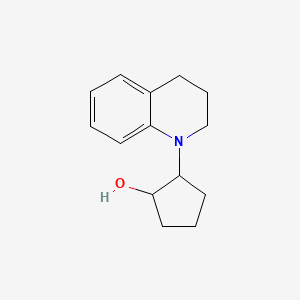

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol

Description

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol is a bicyclic organic compound featuring a tetrahydroquinoline moiety fused to a cyclopentanol ring. This structural combination suggests applications in pharmaceuticals, agrochemicals, or materials science, where solubility, bioavailability, and molecular interactions are critical.

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-9-3-8-13(14)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7,13-14,16H,3-4,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKWNFUUTBVFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One sustainable method for the hydrogenation of quinolines involves using a nitrogen-doped carbon-supported palladium catalyst under mild conditions . This method ensures high catalytic activity and stability, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can leverage the same catalytic hydrogenation process, with the added advantage of using renewable resources to prepare the catalyst. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The cyclopentanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

Mechanism of Action

The mechanism by which 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The tetrahydroquinoline moiety can interact with biological receptors, modulating their activity and influencing cellular processes. The cyclopentanol group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations:

- In contrast, the cyano and diazenyl groups in the analog from enhance electrochemical stability and π-conjugation, favoring use in ionic liquids and spectroelectrochemistry .

- Synthetic Routes: The target compound likely requires nucleophilic substitution or ring-opening reactions to attach the cyclopentanol group. In contrast, the diazenyl-containing analog () involves diazonium coupling, a method critical for introducing azo linkages in dyes and photoactive compounds.

- Thermal Stability: Cyclopentanol’s steric bulk may reduce thermal stability compared to smaller substituents (e.g., cyanoethyl groups), which are often used in high-temperature electrochemical processes .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C13H17NO, with a molecular weight of approximately 203.28 g/mol. The compound features a tetrahydroquinoline moiety linked to a cyclopentanol structure, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to tetrahydroquinoline derivatives. For instance, a series of substituted quinoline derivatives demonstrated effective inhibition against various mycobacterial species, including Mycobacterium tuberculosis. These findings suggest that similar structural motifs in this compound may confer antimicrobial properties .

Anticancer Properties

Investigations into the anticancer effects of tetrahydroquinoline derivatives have yielded promising results. Certain compounds exhibit cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various models of neurodegenerative diseases. Compounds with similar structures have shown the ability to mitigate oxidative stress and inflammation in neuronal cells. This suggests that this compound may also possess neuroprotective properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the quinoline ring | Alters potency against microbial strains |

| Variation in cyclopentanol structure | Impacts neuroprotective efficacy |

Research indicates that specific substitutions can enhance or diminish the biological effects of compounds within this class .

Case Study 1: Antimicrobial Screening

A study screened various tetrahydroquinoline derivatives for their antimicrobial activity against Mycobacterium tuberculosis. Compounds closely related to this compound exhibited significant inhibition compared to standard antibiotics .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, a derivative showed promise in reducing amyloid-beta plaque formation and improving cognitive function. This suggests that the parent compound may also provide similar benefits .

Q & A

Q. Key Variables :

- Catalysts : Palladium or nickel catalysts in hydrogenation steps affect stereoselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity due to side reactions.

- Temperature : Elevated temperatures (>80°C) risk hydroxyl group degradation.

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolve stereochemistry at the cyclopentanol and tetrahydroquinoline junctions. Peaks at δ 3.8–4.2 ppm (cyclopentanol -OH) and δ 1.5–2.5 ppm (tetrahydroquinoline CH₂ groups) confirm structural motifs .

- 2D-COSY : Maps coupling between adjacent protons to validate spatial arrangements.

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 245.15) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

How can researchers resolve contradictions in catalytic hydrogenation outcomes during the synthesis of tetrahydroquinoline-alcohol derivatives?

Advanced Research Question

Contradictory hydrogenation results (e.g., over-reduction or incomplete saturation) arise from:

- Catalyst Selectivity : Lindlar catalysts (Pd/CaCO₃) favor partial hydrogenation of alkynes to cis-alkenes, while Raney nickel promotes full saturation. For tetrahydroquinoline systems, ligand-modified Pd nanoparticles improve selectivity by steric hindrance .

- Reaction Monitoring : In-situ FTIR or GC-MS tracks intermediate formation. Adjusting H₂ pressure (1–3 atm) and reaction time (2–6 hrs) optimizes stepwise reduction .

Q. Mitigation Strategy :

- Pre-treat catalysts with quinoline to poison active sites and prevent over-reduction.

- Use deuterated solvents (e.g., D₂O) to isolate kinetic vs. thermodynamic products.

What computational modeling approaches are recommended to predict the reactivity and stereochemical outcomes in the synthesis of this compound?

Advanced Research Question

- Density Functional Theory (DFT) :

- Calculates transition-state energies for cyclization steps (e.g., activation barriers for tetrahydroquinoline ring closure).

- Predicts regioselectivity in nucleophilic attacks using Fukui indices .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO vs. THF) to guide solvent selection .

- Docking Studies : Evaluates binding affinity of the compound with biological targets (e.g., enzymes in antimicrobial assays) to prioritize synthetic analogs .

How does the steric and electronic environment of the cyclopentanol moiety influence the compound’s biological activity?

Advanced Research Question

- Steric Effects : Bulky substituents on the cyclopentanol ring (e.g., methyl groups) reduce binding to hydrophobic enzyme pockets, as shown in comparative studies with 5-(6,7-Dimethoxy-tetrahydroisoquinolin-1-yl)-pentan-1-ol .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the tetrahydroquinoline ring enhance hydrogen bonding with target proteins, increasing inhibitory potency in vitro .

Q. Experimental Validation :

- SAR Studies : Synthesize derivatives with modified cyclopentanol groups and test against bacterial models (e.g., E. coli MIC assays).

- X-ray Crystallography : Resolve ligand-protein complexes to identify critical interactions.

What strategies optimize reaction selectivity when introducing substituents to the tetrahydroquinoline ring?

Advanced Research Question

- Directed Ortho Metalation (DoM) : Use directing groups (e.g., -OMe) to install substituents at specific positions. For example, lithiation at C7 of tetrahydroquinoline enables coupling with cyclopentanol precursors .

- Protection-Deprotection : Temporarily mask the hydroxyl group with TBSCl during Friedel-Crafts alkylation to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.